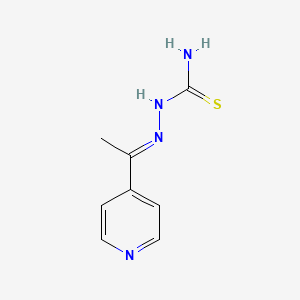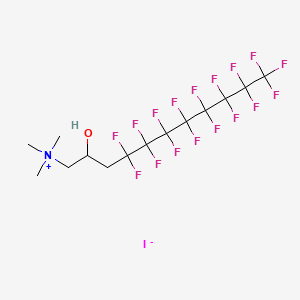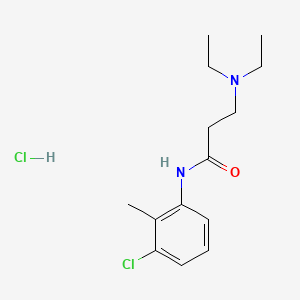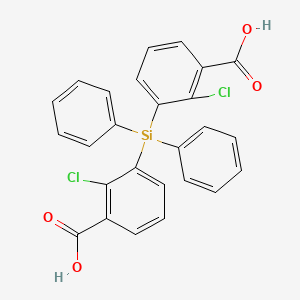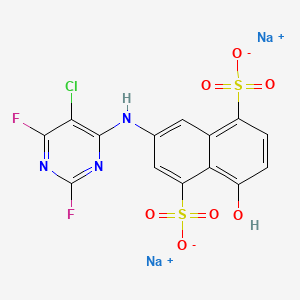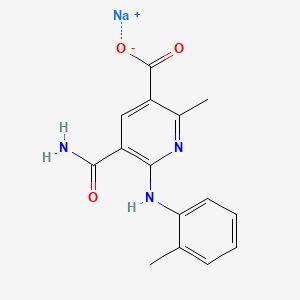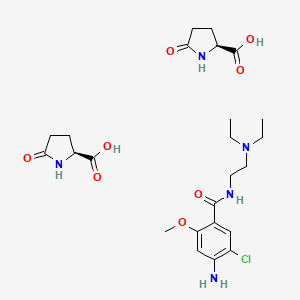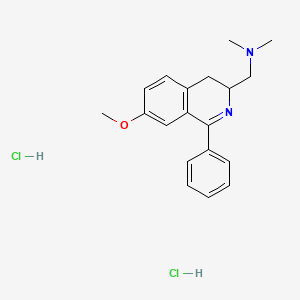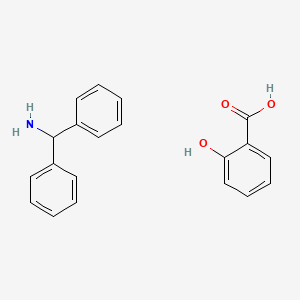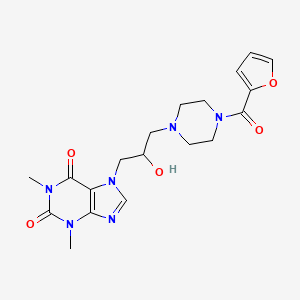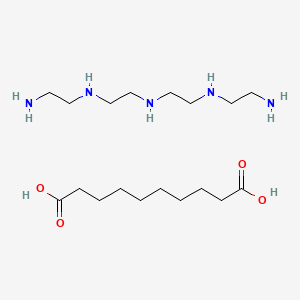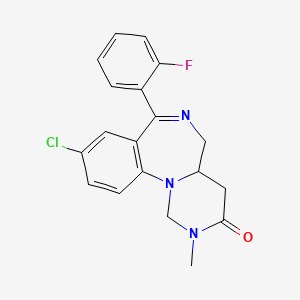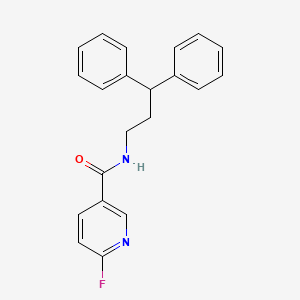
6S9G3Qjg4J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6S9G3Qjg4J is a useful research compound. Its molecular formula is C21H19FN2O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “6S9G3Qjg4J” involves a series of synthetic routes and reaction conditions. One common method includes the use of methoxynitrodibenzo[b,f]oxepine as a starting material. This compound is mixed with a catalyst in a molar ratio of 1:4 in an organic solvent. The mixture is then heated at the boiling point of the solvent for 5 minutes. Hydrazine monohydrate is added dropwise to the reaction mixture and stirred for an additional 30 minutes at the boiling point. The post-reaction mixture is filtered and washed twice with ethanol. The resulting filtrate is left at -15°C for 24 hours, followed by separation of the final product through filtration under reduced pressure .
Industrial Production Methods
Industrial production methods for “this compound” are likely to involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
“6S9G3Qjg4J” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrazine.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrazine), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.
Scientific Research Applications
“6S9G3Qjg4J” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “6S9G3Qjg4J” involves its interaction with specific molecular targets and pathways. While detailed information is not available, it is likely that the compound exerts its effects through binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “6S9G3Qjg4J” can be identified based on structural and physicochemical properties. Tools like ChemMine can be used to compare and analyze these compounds .
Uniqueness
The uniqueness of “this compound” lies in its specific structure and reactivity, which may offer advantages over similar compounds in terms of stability, reactivity, and potential applications. Further research and comparison with other compounds would provide a clearer understanding of its distinct properties.
Conclusion
“this compound” is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research is needed to fully explore and utilize its potential in chemistry, biology, medicine, and industry.
Properties
CAS No. |
914385-65-2 |
|---|---|
Molecular Formula |
C21H19FN2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C21H19FN2O/c22-20-12-11-18(15-24-20)21(25)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,23,25) |
InChI Key |
CEPSBUIWVLQEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CN=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
